

Benzyltriethylammonium Bromide: A Technical Guide to Its Aqueous Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Benzyltriethylammonium bromide	
Cat. No.:	B1329943	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the aqueous solubility of **Benzyltriethylammonium bromide** (BTEAB), a quaternary ammonium salt widely utilized as a phase transfer catalyst in organic synthesis and various applications within the pharmaceutical and chemical industries. This document summarizes its physical and chemical properties, explores its solubility characteristics, presents a detailed experimental protocol for solubility determination, and illustrates its primary mechanism of action.

Executive Summary

Benzyltriethylammonium bromide is a hygroscopic, crystalline solid generally recognized as being soluble in water. This property is fundamental to its primary application as a phase transfer catalyst, where it facilitates reactions between reactants in immiscible aqueous and organic phases. While qualitative data from multiple sources confirm its solubility, there is a notable lack of specific quantitative solubility data in publicly available literature. One source suggests "limited solubility," which contrasts with the more common description of "soluble."[1] [2][3][4][5][6] This guide provides a comprehensive overview of the available information and outlines a standardized methodology for quantitatively determining its aqueous solubility.

Physicochemical Properties of Benzyltriethylammonium Bromide

A summary of the key physicochemical properties of **Benzyltriethylammonium bromide** is presented in Table 1.

Property	Value	Reference(s)
Chemical Formula	C13H22BrN	[7]
Molecular Weight	272.22 g/mol	[4][6]
CAS Number	5197-95-5	[7]
Appearance	White to off-white crystalline powder	[1][2]
Melting Point	193-195 °C (decomposes)	[2][3]
Water Solubility	Soluble	[2][3][4][5][6]
Sensitivity	Hygroscopic	[2][6]

Aqueous Solubility Profile

Benzyltriethylammonium bromide is consistently described in technical literature as soluble in water.[2][3][4][5][6] This solubility is attributed to its ionic nature as a quaternary ammonium salt, which allows for favorable interactions with polar solvents like water. Its amphiphilic structure, possessing both a hydrophilic ionic head and lipophilic organic groups, is key to its function in phase transfer catalysis.[8]

Despite the qualitative consensus, specific quantitative solubility data (e.g., in g/100 mL or molarity at various temperatures) are not readily available in the reviewed literature. This absence highlights a gap in the comprehensive characterization of this widely used compound. One source refers to its solubility in water as "limited," which underscores the need for precise experimental determination to resolve this ambiguity.[1]

Experimental Protocol for Aqueous Solubility Determination

The following is a detailed methodology for the determination of the aqueous solubility of **Benzyltriethylammonium bromide**, adapted from the OECD Guideline 105 ("Water

Solubility"), specifically the Flask Method.[9][10][11][12] This method is appropriate for substances like BTEAB, which are expected to have a solubility greater than 10⁻² g/L.

Principle

An excess amount of **Benzyltriethylammonium bromide** is agitated in purified water at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved substance is determined using a suitable analytical method.

Reagents and Materials

- Benzyltriethylammonium bromide (purity ≥ 99%)
- Reagent-grade water (e.g., deionized or distilled)
- · Thermostatically controlled water bath or shaker
- · Glass flasks with stoppers
- Centrifuge and centrifuge tubes
- Syringe filters (e.g., 0.45 μm pore size)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or charged aerosol detector) or a titration setup.

Procedure

- Preliminary Test: To estimate the approximate solubility and time to equilibrium, add an
 excess of BTEAB to a flask containing water at the desired test temperature (e.g., 20 °C).
 Agitate the mixture and periodically measure the concentration of the dissolved substance
 until it remains constant.
- Definitive Test:
 - Prepare at least three flasks, each containing a precisely known volume of water.

- Add an excess amount of BTEAB to each flask (the amount determined from the preliminary test to be sufficient to achieve saturation).
- \circ Place the stoppered flasks in a thermostatic shaker bath set to the desired temperature (e.g., 20 ± 0.5 °C).
- Agitate the flasks for a period determined to be sufficient to reach equilibrium (e.g., 24-48 hours).

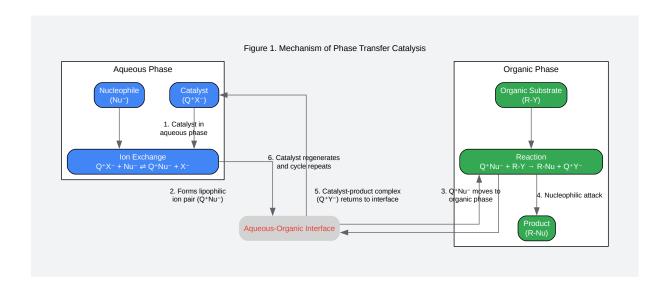
Phase Separation:

- After equilibrium is reached, allow the flasks to stand in the thermostatic bath for at least
 24 hours to allow the undissolved material to settle.
- Carefully transfer an aliquot of the supernatant to a centrifuge tube.
- Centrifuge the aliquot at a sufficient speed and duration to pellet any remaining suspended particles.

Sample Analysis:

- Carefully withdraw a sample from the clear supernatant of the centrifuged solution. To avoid disturbing the sediment, it is advisable to take the sample from the middle of the supernatant.
- Filter the sample through a syringe filter if necessary.
- Determine the concentration of Benzyltriethylammonium bromide in the sample using a validated analytical method, such as HPLC or a quantitative titration method for quaternary ammonium compounds.

Data Reporting:


- Calculate the mean solubility from the measurements of the replicate flasks.
- Report the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L) along with the test temperature and the analytical method used.

Application in Drug Development: Phase Transfer Catalysis

A primary role of **Benzyltriethylammonium bromide** in research and drug development is as a phase transfer catalyst (PTC). It facilitates reactions between water-soluble nucleophiles and water-insoluble organic substrates by transporting the nucleophile from the aqueous phase into the organic phase.

The diagram below illustrates the general mechanism of phase transfer catalysis mediated by $\mathbf{Benzyltriethylammonium\ bromide\ } (Q^+X^-).$

Click to download full resolution via product page

Caption: Mechanism of **Benzyltriethylammonium Bromide** in Phase Transfer Catalysis.

This catalytic cycle allows for reactions to occur under milder conditions, often with higher yields and selectivity, making it a valuable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. CAS 5197-95-5: Benzyltriethylammonium bromide | CymitQuimica [cymitquimica.com]
- 2. lookchem.com [lookchem.com]
- 3. Benzyltriethylammonium bromide CAS# 5197-95-5 [gmall.chemnet.com]
- 4. Benzyltriethylammonium bromide | 5197-95-5 [chemicalbook.com]
- 5. Benzyltriethylammonium Bromide | CAS#:5197-95-5 | Chemsrc [chemsrc.com]
- 6. Benzyltriethylammonium bromide | 5197-95-5 [amp.chemicalbook.com]
- 7. Benzyltriethylammonium bromide | C13H22BrN | CID 165294 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. filab.fr [filab.fr]
- 10. oecd.org [oecd.org]
- 11. Water Solubility | Scymaris [scymaris.com]
- 12. oecd.org [oecd.org]
- To cite this document: BenchChem. [Benzyltriethylammonium Bromide: A Technical Guide to Its Aqueous Solubility]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329943#is-benzyltriethylammonium-bromide-soluble-in-water]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com